![molecular formula C9H8O3 B1222616 2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde CAS No. 64179-67-5](/img/structure/B1222616.png)
2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 2,3-dihydrobenzo[b][1,4]dioxine derivatives, including the 2-carbaldehyde variant, has been explored through various methods. One notable method involves the tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols, which provides a significant degree of stereoselectivity with the formation of Z isomers preferentially or exclusively. The configuration around the double bond of the major stereoisomers was confirmed by X-ray diffraction analysis (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structure of 2,3-dihydrobenzo[b][1,4]dioxine-2-carbaldehyde and its derivatives has been elucidated through various analytical techniques, including X-ray diffraction, which helps in understanding the stereochemistry and spatial arrangement of atoms within the molecule. This structural information is crucial for designing synthesis strategies and predicting reactivity and properties (Gabriele et al., 2006).
Scientific Research Applications
Synthesis of Neolignan Analogues
- 2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde derivatives have been utilized in the synthesis of neolignan analogues. A notable example is the synthesis of 6-(3-hydroxy-1-propenyl)-2-phenyl-2,3-dihydrobenzo[b]-1,4-dioxin-3-methanol, showcasing its utility in creating complex organic structures (Ganesh, Sharma, & Krupadanam, 2001).
Development of Stereoselective Syntheses
- Research indicates the potential for developing stereoselective syntheses involving this compound. This includes synthesis methods for producing compounds like 2,3-dihydrobenzo[1,4]dioxine derivatives through oxidative aminocarbonylation-cyclization reactions, demonstrating its role in creating specific stereochemical configurations (Gabriele et al., 2006).
Utilization in Heterocyclic Chemistry
- In heterocyclic chemistry, this compound has been applied to synthesize methyl 2-oxo-2,3-dihydrobenzo[b]oxepine-4-carboxylates. This illustrates its versatility in constructing diverse heterocyclic frameworks (Ahn, Lim, & Lee, 2008).
Bioactive Compound Synthesis
- Research involving this compound has led to the development of bioactive compounds. For instance, N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine was synthesized and studied for its structural properties and potential anti-inflammatory activity (Hema et al., 2020).
Catalysis and Green Chemistry Applications
- The compound has been used in green chemistry, as seen in the nano-TiO2/SiO2 catalyzed synthesis of α-aminophosphonates. This research underscores the compound's potential in environmentally friendly chemical processes and catalysis (Sravya et al., 2018).
Antioxidant Activity Research
- Studies have also explored the antioxidant properties of derivatives of this compound. This includes research on α-aminophosphonates with potential antioxidant activity, highlighting its relevance in biological and pharmacological contexts (Sundar et al., 2014).
Mechanism of Action
Target of Action
The primary target of 2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde is the CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory.
Mode of Action
The compound interacts with its targets (CB2 receptors) as a ligand . It shows high selectivity towards CB2 receptors, indicating that it binds to these receptors more readily than it does to other targets . The interaction between the compound and its targets can lead to changes in the physiological processes regulated by these targets.
Result of Action
The molecular and cellular effects of this compound’s action are likely tied to its interaction with CB2 receptors. By acting as a ligand for these receptors, the compound could potentially modulate the receptors’ activity and thereby influence the physiological processes regulated by these receptors .
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-5,7H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBNTFVSONEKOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10982702 | |
Record name | 2,3-Dihydro-1,4-benzodioxine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10982702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
64179-67-5 | |
Record name | 2-Formyl-1,4-benzodioxane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064179675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dihydro-1,4-benzodioxine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10982702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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